molecular formula C10H16BrNO2 B13868804 4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide

4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide

Cat. No.: B13868804
M. Wt: 262.14 g/mol
InChI Key: RUOOGSTYZBMBEY-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide is an organic compound that belongs to the class of alpha-halocarboxylic acids. This compound is characterized by the presence of a bromoacetyl group attached to a cyclohexane ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide typically involves the bromination of a precursor compound, followed by the introduction of the carboxamide group. One common method involves the reaction of cyclohexanone with bromoacetyl bromide in the presence of a base such as pyridine. The resulting intermediate is then treated with methylamine to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromoacetyl group can yield alcohols or alkanes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, carboxylic acids, ketones, alcohols, and alkanes .

Scientific Research Applications

4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The bromoacetyl group can act as an electrophile, reacting with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromoacetyl)-N-methylcyclohexane-1-carboxamide is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to aromatic or heterocyclic analogs. This uniqueness can lead to distinct biological activities and reactivity patterns.

Properties

Molecular Formula

C10H16BrNO2

Molecular Weight

262.14 g/mol

IUPAC Name

4-(2-bromoacetyl)-N-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C10H16BrNO2/c1-12-10(14)8-4-2-7(3-5-8)9(13)6-11/h7-8H,2-6H2,1H3,(H,12,14)

InChI Key

RUOOGSTYZBMBEY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCC(CC1)C(=O)CBr

Origin of Product

United States

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